molecular formula C22H23NO5 B215650 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Katalognummer B215650
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: VDKOGNUUZLMWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by interacting with various targets, including enzymes, receptors, and ion channels. For instance, some studies have reported that 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators.
Biochemical and Physiological Effects
3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to exhibit several biochemical and physiological effects. For instance, some studies have reported that the compound exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, some studies have suggested that 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has antitumor effects by inducing apoptosis and inhibiting cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is its potent pharmacological activities, which make it an attractive candidate for the development of new drugs. Additionally, the compound is relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of using 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is its complex synthesis process, which requires several steps and can be time-consuming.

Zukünftige Richtungen

Several future directions can be explored in the research of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. One of the possible directions is to investigate the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies can focus on elucidating the compound's mechanism of action and identifying its molecular targets. Finally, further research can be conducted to optimize the synthesis process of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate to improve its yield and reduce its cost.
Conclusion
In conclusion, 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a chemical compound that exhibits potent pharmacological activities and has potential applications in various fields, including drug development. The compound's synthesis process is complex, but it can be easily synthesized in the laboratory. Future studies can explore the compound's potential applications in the treatment of other diseases, elucidate its mechanism of action, and optimize its synthesis process.

Synthesemethoden

The synthesis of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex process that involves several steps. The starting material for the synthesis is 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, which is reacted with 3,3-dimethyl-1-butanol in the presence of a catalyst to form the corresponding ester. The ester is then subjected to a series of reactions, including hydrolysis, decarboxylation, and cyclization, to form the final product.

Wissenschaftliche Forschungsanwendungen

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the development of new drugs. Several studies have reported that 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate exhibits potent pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Eigenschaften

Produktname

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Molekularformel

C22H23NO5

Molekulargewicht

381.4 g/mol

IUPAC-Name

(3,3-dimethyl-2-oxobutyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C22H23NO5/c1-22(2,3)16(24)11-28-21(27)12-6-8-15(9-7-12)23-19(25)17-13-4-5-14(10-13)18(17)20(23)26/h4-9,13-14,17-18H,10-11H2,1-3H3

InChI-Schlüssel

VDKOGNUUZLMWFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Kanonische SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.